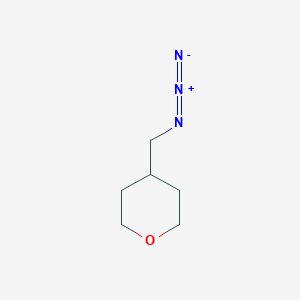

4-(azidomethyl)tetrahydro-2H-pyran

Description

Properties

IUPAC Name |

4-(azidomethyl)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c7-9-8-5-6-1-3-10-4-2-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQQHKBMWMVXVCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Azidomethyl Tetrahydro 2h Pyran and Its Derivatives

General Retrosynthetic Strategies for Azidomethyl Tetrahydropyrans

Retrosynthetic analysis of 4-(azidomethyl)tetrahydro-2H-pyran typically involves a disconnection of the carbon-nitrogen bond of the azide (B81097) group. This leads back to a precursor with a suitable leaving group at the methyl position, which can be displaced by an azide nucleophile. The key intermediate is therefore a 4-(halomethyl)tetrahydro-2H-pyran or a 4-((sulfonyloxy)methyl)tetrahydro-2H-pyran. This strategy simplifies the synthesis to the formation of a functionalized tetrahydropyran (B127337) ring, a common motif in many natural products and pharmaceuticals. acs.org The construction of the tetrahydropyran ring itself can be achieved through various methods, including hetero-Diels-Alder reactions and Prins cyclizations. acs.orgnih.gov

A general retrosynthetic disconnection is shown below:

Image depicting the general retrosynthetic strategy for this compound.

Image depicting the general retrosynthetic strategy for this compound.Alkylation and Nucleophilic Substitution Approaches for Azide Introduction

The introduction of the azide group is most commonly achieved through nucleophilic substitution reactions. These methods are reliable and can be adapted to various scales and substrate complexities.

Direct Halogenation Precursors (e.g., 4-(iodomethyl)tetrahydro-2H-pyran) and Azidation

A straightforward method for the synthesis of this compound involves the direct azidation of a halogenated precursor. The corresponding 4-(iodomethyl)tetrahydro-2H-pyran is a particularly effective substrate due to the excellent leaving group ability of the iodide ion. This iodo-derivative can be prepared from the corresponding alcohol via its mesylate. chemicalbook.com

The subsequent reaction with an azide source, such as sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF) or acetone, proceeds via an SN2 mechanism to afford the desired product in high yield. chemicalbook.com

Table 1: Representative Azidation of a Halogenated Tetrahydropyran

| Precursor | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-(Iodomethyl)tetrahydro-2H-pyran | NaN₃, DMF, rt | This compound | Not specified | General procedure |

Conversion of Hydroxyl Groups to Leaving Groups (e.g., Mesylates, Tosylates) followed by Azide Displacement

A common and versatile strategy involves the conversion of the readily available (tetrahydro-2H-pyran-4-yl)methanol into a sulfonate ester, such as a mesylate or tosylate. masterorganicchemistry.comchemistrysteps.com These sulfonate groups are excellent leaving groups, facilitating nucleophilic substitution with an azide ion. masterorganicchemistry.com

The alcohol is first treated with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as triethylamine (B128534) or pyridine, to form the corresponding mesylate or tosylate. chemistrysteps.com This transformation proceeds without affecting the stereochemistry at the carbon bearing the hydroxyl group. masterorganicchemistry.com The resulting sulfonate ester is then reacted with sodium azide in a suitable solvent to yield this compound. nih.gov

Table 2: Synthesis via Mesylate/Tosylates

| Starting Material | Step 1: Reagents | Intermediate | Step 2: Reagents | Final Product | Reference |

|---|---|---|---|---|---|

| (Tetrahydro-2H-pyran-4-yl)methanol | MsCl, Et₃N, CH₂Cl₂ | (Tetrahydro-2H-pyran-4-yl)methyl methanesulfonate | NaN₃, DMF | This compound | masterorganicchemistry.comnih.gov |

| (Tetrahydro-2H-pyran-4-yl)methanol | TsCl, Pyridine | (Tetrahydro-2H-pyran-4-yl)methyl p-toluenesulfonate | NaN₃, DMF | This compound | masterorganicchemistry.comnih.gov |

Mitsunobu Reaction Protocols for Azide Incorporation

The Mitsunobu reaction offers a mild and efficient one-pot method for the direct conversion of a primary alcohol to an azide. organic-chemistry.orgmissouri.edu This reaction typically employs a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol. mdpi.com An azide source, commonly diphenylphosphoryl azide (DPPA) or hydrazoic acid (HN₃), then acts as the nucleophile. organic-chemistry.orgcommonorganicchemistry.com

A key advantage of the Mitsunobu reaction is that it generally proceeds with inversion of stereochemistry at the reacting center, which is a crucial consideration in the synthesis of chiral molecules. organic-chemistry.orgmissouri.edu For the synthesis of this compound from (tetrahydro-2H-pyran-4-yl)methanol, since the reaction occurs at a primary, achiral center, this inversion is not a factor. The reaction is known for its high yields and tolerance of various functional groups. mdpi.com

Table 3: Mitsunobu Reaction for Azide Synthesis

| Substrate | Reagents | Product | Typical Yield | Reference |

|---|---|---|---|---|

| (Tetrahydro-2H-pyran-4-yl)methanol | PPh₃, DEAD, DPPA, THF | This compound | High | mdpi.comcommonorganicchemistry.com |

Stereoselective Synthesis of this compound Scaffolds

When the tetrahydropyran ring itself contains stereocenters, the synthesis of this compound requires careful control of stereochemistry.

Diastereoselective Control in Functionalization

The diastereoselective synthesis of substituted tetrahydropyrans is a well-established field, often employing strategies like organocatalytic cascade reactions or metal-mediated cyclizations. nih.govnih.gov For instance, indium trichloride-mediated cyclizations of homoallylic alcohols with aldehydes can produce polysubstituted tetrahydropyrans with high diastereoselectivity. nih.gov The stereochemistry of the final product is often directly related to the geometry of the starting homoallylic alcohol. nih.gov

In the context of synthesizing a specific diastereomer of this compound, one would first construct the tetrahydropyran ring with the desired relative stereochemistry, bearing a hydroxymethyl or equivalent functional group at the 4-position. Subsequent conversion to the azide, as described in section 2.2, would then yield the target molecule with the desired stereochemical configuration. The choice of synthetic route to the functionalized tetrahydropyran core is critical for controlling the final diastereomeric outcome. nih.govnih.gov

Enantioselective Approaches for Chiral Induction

The creation of chiral this compound relies on enantioselective strategies that establish defined stereocenters within the molecule. One prominent approach is the asymmetric intramolecular oxa-Michael reaction. This method has been developed for the synthesis of substituted tetrahydropyrans with high enantioselectivity (up to 99%) whiterose.ac.uk. The process involves a "clip-cycle" strategy where an alcohol fragment and an aryl thioacrylate are first joined via olefin metathesis. Subsequent cyclization, catalyzed by chiral phosphoric acids, yields the tetrahydropyran product whiterose.ac.uk. The absolute stereochemistry of the cyclization can be controlled, for instance, to yield the (S) configuration whiterose.ac.uk.

Another powerful technique is the asymmetric ring-opening/cross-metathesis reaction. Chiral molybdenum or ruthenium catalysts can be employed to promote the enantioselective synthesis of 2,6-disubstituted pyrans, demonstrating the complementarity of these catalyst systems in achieving high stereocontrol organic-chemistry.org. While these methods provide a framework for inducing chirality in the tetrahydropyran ring, the introduction of the C-4 azidomethyl group would typically involve the stereoselective synthesis of a precursor, such as a 4-hydroxymethyl or 4-tosyloxymethyl derivative, which is then converted to the azide.

Control of Stereochemistry at the C-4 Position and Other Chiral Centers

Achieving specific stereochemistry at the C-4 position and other chiral centers of the tetrahydropyran ring is critical for its application in complex molecule synthesis. The Prins cyclization is a key reaction for this purpose. For example, multicomponent Prins-type cyclizations of homoallylic alcohols with various ketones can produce substituted spirocyclic tetrahydropyranyl mesylates and tosylates in good yields nih.govnih.govnorthwestern.edu. These mesylates serve as excellent precursors for the azide functionality. The reaction of these mesylates with an azide source, such as trimethylsilyl (B98337) azide, provides the corresponding azides in high yields nih.gov.

Furthermore, the Prins cyclization of homoallylic alcohols with aldehydes, catalyzed by phosphomolybdic acid in water, can afford tetrahydropyran-4-ol derivatives with high yields and complete cis-selectivity organic-chemistry.org. The resulting hydroxyl group can then be converted to the azidomethyl group, thereby controlling the stereochemistry at the C-4 position. The stereochemical outcome of these cyclizations is often influenced by the choice of catalyst and reaction conditions.

The stereoselective synthesis of both tetrahydropyran rings of the antitumor macrolide, (−)-lasonolide A, highlights advanced methods for stereocontrol. These methods involve sequences such as the Jacobsen's catalyst-mediated synthesis of enol ethers, which are then elaborated to control the stereochemistry of multiple centers in the tetrahydropyran ring nih.gov.

Ring-Closing Metathesis Strategies in Tetrahydropyran Core Formation with Azide Functionality

Ring-closing metathesis (RCM) is a versatile and powerful tool for the formation of unsaturated rings, including the tetrahydropyran core wikipedia.org. This reaction typically involves the intramolecular metathesis of a diene substrate catalyzed by metal complexes, most commonly those based on ruthenium, to form a cycloalkene and a volatile byproduct like ethylene (B1197577) wikipedia.org. RCM has been successfully used to synthesize a wide range of ring sizes, from 5- and 7-membered rings to large macroheterocycles wikipedia.org.

In the context of synthesizing this compound, RCM would be applied to a diene precursor containing the azidomethyl group or a suitable precursor at the appropriate position. The tolerance of modern RCM catalysts to various functional groups makes this approach feasible. For instance, RCM has been employed in the synthesis of complex natural products and drug candidates, showcasing its broad applicability wikipedia.orgdrughunter.comthieme-connect.de. The synthesis of the 14-membered heterocyclic core of (+)-migrastatin was achieved via RCM, yielding the product with high stereoselectivity wikipedia.org. While direct examples of RCM to form this compound are not prevalent in the provided literature, the general utility and functional group tolerance of RCM suggest its potential in this synthetic route.

Table 1: Selected Ring-Closing Metathesis Reactions for Cyclic Ether Formation

| Catalyst | Substrate Type | Product Ring Size | Yield | Reference |

| Ruthenium indenylidene complex | Diene | 7-membered | 87% | wikipedia.org |

| Not specified | Diene | 13-membered | 67% (Z-isomer) | wikipedia.org |

| Not specified | Diene | 14-membered | 70% | wikipedia.org |

Cascade Reactions and Multicomponent Methodologies for Azidomethyl Tetrahydropyrans

Cascade reactions and multicomponent reactions (MCRs) offer efficient and atom-economical pathways to complex molecules like azidomethyl tetrahydropyrans from simple starting materials in a single operation nih.govmdpi.com. These reactions are highly valued in organic synthesis for their ability to rapidly build molecular complexity chemrxiv.orgresearchgate.net.

A notable example involves a Prins-type cyclization as part of a multicomponent reaction. The reaction of cyclic ketones, a homoallylic alcohol, and methanesulfonic acid provides spirocyclic tetrahydropyranyl mesylates nih.govnih.govnorthwestern.edu. These intermediates can be efficiently converted to the corresponding azides, which then can be transformed into amines nih.gov. This two-step sequence from the mesylate provides a streamlined route to C-4 functionalized tetrahydropyrans.

Organocatalytic cascade reactions also present a powerful strategy. For instance, the Ramachary–Bressy–Wang Cycloaddition, a metal-free domino reaction, can be used to construct tetrahydropyran rings with multiple stereocenters wordpress.com. This reaction typically involves the condensation of aldehydes, β-ketoesters, and nitroalkenes, catalyzed by organocatalysts like L-proline wordpress.com. While this specific reaction leads to different substitution patterns, the principle of organocatalytic cascades is applicable to the design of new routes towards this compound. The development of novel cascade reactions is a rapidly expanding area of research, with the potential to provide direct access to complex heterocyclic scaffolds chemrxiv.orgresearchgate.net.

Sustainable and Green Chemistry Principles in Synthetic Route Development

The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and economically viable processes sphinxsai.commdpi.com. Key aspects include the use of recyclable catalysts, selection of greener solvents, and maximization of atom economy.

To enhance the sustainability of synthetic routes, there is a growing interest in catalyst-free methods or the use of recyclable catalysts. Catalyst-free approaches, where the reaction proceeds under mild conditions without the need for a metal, acid, or base catalyst, are highly desirable nih.gov. An efficient and environmentally friendly procedure for the Prins cyclization has been developed using a catalytic amount of p-toluenesulfonic acid (p-TSA) dispersed on silica (B1680970) gel under solvent-free conditions scispace.comscite.ai. This method has been successfully applied to the synthesis of commercial tetrahydropyran odorants scispace.com.

In reactions where catalysts are necessary, the focus shifts to recyclable heterogeneous catalysts. For modifications of the azido (B1232118) group, such as in azide-alkyne cycloadditions, recyclable copper catalysts supported on materials like reverse phase silica gel or thermoresponsive hydrogels have been developed nih.govtechconnect.orgresearchgate.net. These catalysts can be easily separated from the reaction mixture and reused multiple times with minimal loss of activity, significantly reducing waste and cost nih.govrsc.org. For instance, a thiourea-supported copper(I) chloride catalyst has been shown to be reusable for up to ten consecutive cycles in azide-alkyne cycloaddition reactions rsc.org. Similarly, iron oxide magnetic nanoparticles have been used as an efficient and reusable nanocatalyst for the multicomponent synthesis of 4H-pyran derivatives nih.gov.

The choice of solvent plays a significant role in the environmental impact of a chemical process. Whenever possible, the use of hazardous organic solvents is avoided in favor of greener alternatives or solvent-free conditions reddit.com. Water is an ideal green solvent, and several synthetic methods for tetrahydropyrans have been adapted to aqueous media. For example, the copper-catalyzed azide-alkyne cycloaddition can be performed in water using heterogeneous catalysts nih.govresearchgate.net. Multicomponent syntheses of 4H-pyrans have also been successfully carried out in water nih.gov. For reactions that require organic solvents, greener options like 4-methyltetrahydropyran are being explored as alternatives to more hazardous solvents in reactions like olefin metathesis nih.gov.

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product sphinxsai.comscranton.edu. Rearrangement and addition reactions are inherently more atom-economical as they incorporate all or most of the atoms of the reactants into the product scranton.edu. Cascade and multicomponent reactions are particularly advantageous in this regard as they combine multiple synthetic steps into one pot, reducing the number of isolation and purification steps and thereby minimizing waste mdpi.com. The Ramachary Reductive Coupling, for example, is noted for its high atom economy and alignment with green chemistry principles wordpress.com.

Reactivity and Chemical Transformations of 4 Azidomethyl Tetrahydro 2h Pyran

Azide (B81097) Reactivity: Cycloaddition Reactions (Click Chemistry)

The azide moiety of 4-(azidomethyl)tetrahydro-2H-pyran is the cornerstone of its utility in click chemistry. This functional group serves as a 1,3-dipole that can react with a dipolarophile, such as an alkyne, to form a stable five-membered heterocyclic ring, a 1,2,3-triazole. These cycloaddition reactions are characterized by their high yields, stereospecificity, and tolerance of a wide range of functional groups, making them ideal for applications in medicinal chemistry, bioconjugation, and materials science.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example of a click reaction that provides rapid and regioselective access to 1,4-disubstituted 1,2,3-triazoles. In this reaction, a copper(I) catalyst activates a terminal alkyne, facilitating its reaction with an azide.

While specific mechanistic studies exclusively focused on this compound are not extensively documented in the literature, the general mechanism of CuAAC involving primary alkyl azides is well-established and can be applied. The catalytic cycle is understood to involve the formation of a copper(I) acetylide intermediate. This species then reacts with the azide, in this case, this compound, in a stepwise manner. The azide coordinates to the copper center, followed by a cyclization step to form a six-membered copper-containing intermediate. Subsequent rearomatization and protonolysis release the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst, allowing the cycle to continue. The tetrahydropyran (B127337) ring in this compound is considered a spectator in this process, not directly participating in the reaction mechanism but influencing the steric and electronic properties of the azide.

The efficiency and regioselectivity of the CuAAC reaction are significantly influenced by the ligands coordinating to the copper(I) center. While there is a lack of specific studies detailing ligand effects on reactions with this compound, general principles for aliphatic azides are applicable. Ligands serve to stabilize the copper(I) oxidation state, prevent catalyst disproportionation, and modulate the reactivity of the copper acetylide. For a primary alkyl azide like this compound, the choice of ligand can impact reaction rates. Sterically demanding ligands can sometimes hinder the approach of the azide to the copper center, potentially slowing the reaction. Conversely, ligands that enhance the solubility and stability of the catalyst can lead to improved reaction efficiency. The inherent 1,4-regioselectivity of the CuAAC reaction is a key feature and is generally maintained regardless of the ligand used, as the mechanism strongly favors this isomer.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) (Copper-Free Click Chemistry)

To circumvent the potential cytotoxicity of the copper catalyst in biological applications, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This "copper-free" click reaction utilizes a strained cyclooctyne (B158145) as the alkyne partner. The high ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed readily at physiological temperatures without the need for a metal catalyst.

The design of the strained alkyne is critical for a successful SPAAC reaction. While no studies specifically report the design of strained alkynes for exclusive use with this compound, the principles of designing these alkynes for reaction with primary azides are well-understood. The reactivity of the cyclooctyne is directly related to the degree of ring strain and the electronic nature of the alkyne. Various generations of cyclooctynes have been developed, including dibenzoannulated cyclooctynes (DIBO), biarylazacyclooctynones (BARAC), and bicyclo[6.1.0]nonynes (BCN), each with different reactivity profiles. The choice of a suitable strained alkyne partner for this compound would depend on the desired reaction kinetics and the specific application. The tetrahydropyran moiety is not expected to sterically hinder the approach of the azide to the strained alkyne to a significant degree.

| Reactant 1 | Reactant 2 | Reaction Type | Product Type |

| This compound | Terminal Alkyne | CuAAC | 1,4-disubstituted 1,2,3-triazole |

| This compound | Strained Cyclooctyne | SPAAC | Disubstituted 1,2,3-triazole |

Other [3+2] Cycloaddition Reactions (e.g., with Nitriles, Alkenes)

The azide group in this compound is a classic 1,3-dipole, making it an ideal participant in [3+2] cycloaddition reactions with various dipolarophiles. These reactions are powerful tools for constructing five-membered heterocyclic rings.

Beyond the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC), the azide can react with other unsaturated partners like alkenes and nitriles. The reaction with alkenes, particularly strained or electron-deficient ones, can proceed via a thermal or catalyzed pathway to yield triazoline rings, which may be unstable. A more prominent and widely utilized transformation is the reaction with nitriles to form tetrazoles. This reaction often requires a catalyst, such as zinc or tin compounds, and elevated temperatures. The resulting tetrazole ring is a metabolically stable isostere for a carboxylic acid group, making this transformation valuable in medicinal chemistry.

For instance, the reaction of this compound with a nitrile, under appropriate catalytic conditions, would yield a 1,5-disubstituted tetrazole, linking the tetrahydropyran moiety to a new heterocyclic system. Similarly, its reaction with electron-deficient or strained alkenes can provide access to functionalized triazolines. researchgate.netnih.gov

| Dipolarophile | Product | Typical Conditions |

|---|---|---|

| Alkenes | Triazoline | Thermal or catalyzed (e.g., Ru, Cu) |

| Nitriles | Tetrazole | Lewis acid catalysis (e.g., ZnCl₂, SnCl₄), heat |

Azide Reactivity: Reduction and Oxidation Transformations

The azide moiety is readily transformed through reduction, offering a reliable pathway to primary amines. Oxidation reactions are less common for simple alkyl azides.

The conversion of the azidomethyl group to an aminomethyl group is a crucial transformation, providing access to the corresponding primary amine, (tetrahydro-2H-pyran-4-yl)methanamine. This reduction can be achieved with high chemoselectivity using several mild methods that preserve the tetrahydropyran ring. organic-chemistry.org

Staudinger Reduction: This two-step reaction offers an exceptionally mild method for reducing azides. organic-chemistry.orgwikipedia.org Initially, this compound reacts with a phosphine (B1218219), typically triphenylphosphine (B44618), in an anhydrous solvent like tetrahydrofuran (B95107) (THF). alfa-chemistry.com This step involves the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to the formation of a phosphazide (B1677712) intermediate. This intermediate then spontaneously loses dinitrogen gas (N₂) to form a stable iminophosphorane. organic-chemistry.orgwikipedia.orgalfa-chemistry.com In the second step, this intermediate is hydrolyzed by the addition of water, yielding the desired primary amine and a phosphine oxide byproduct, such as the very stable triphenylphosphine oxide. organic-chemistry.orgwikipedia.org The reaction proceeds in nearly quantitative yield with few structural limitations on the azide. alfa-chemistry.com

Catalytic Hydrogenation: Another common and efficient method is catalytic hydrogenation. The reaction involves treating the azide with hydrogen gas (H₂) or a hydrogen transfer reagent in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a frequently used catalyst for this purpose. nih.gov The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) and proceeds cleanly to give the primary amine and nitrogen gas as the only byproduct, simplifying purification. Other catalysts, such as platinum oxide or Raney nickel, can also be employed.

| Method | Reagents | Byproducts | Key Features |

|---|---|---|---|

| Staudinger Reduction | 1. PPh₃, THF 2. H₂O | Ph₃P=O, N₂ | Extremely mild; tolerant of many functional groups. wikipedia.org |

| Catalytic Hydrogenation | H₂, Pd/C | N₂ | Clean reaction with gaseous byproduct; requires pressure equipment for H₂ gas. nih.gov |

Besides reduction to an amine, the azide group can undergo other useful transformations. The Staudinger ligation is a significant modification of the classical Staudinger reaction used extensively in chemical biology for bioconjugation. wikipedia.org In this reaction, the iminophosphorane intermediate, formed from the azide and a specially designed phosphine (often bearing an ortho-ester), is trapped intramolecularly. nih.gov This intramolecular reaction leads to the formation of a stable amide bond, effectively "ligating" the two molecules. While the classic reduction cleaves the P-N bond with water, the ligation reaction incorporates the phosphorus reagent into the final product in a rearranged form, or in "traceless" versions, the phosphorus-containing group is released. wikipedia.org This powerful reaction allows for the specific covalent labeling of biomolecules. nih.gov

Reactivity of the Tetrahydropyran Ring System

The tetrahydropyran ring is a saturated oxygen heterocycle and is generally stable under many reaction conditions, including those used to transform the azide group. However, it is not entirely inert and can be chemically modified.

While this compound itself has a specific substitution pattern, the synthesis of analogs with additional functionality on the THP ring is a key strategy in medicinal chemistry. Such functionalization is typically introduced during the synthesis of the ring system itself. For example, Prins-type cyclization reactions between homoallylic alcohols and various aldehydes can generate highly substituted tetrahydropyran-4-ol derivatives. organic-chemistry.orgscispace.com These reactions can be catalyzed by Brønsted or Lewis acids and allow for the stereoselective installation of substituents. organic-chemistry.org

Further modifications can be made to these pre-functionalized rings. Hydroxyl groups on the ring can be converted to other functionalities, and C-H activation strategies are emerging for the direct functionalization of the THP core. organic-chemistry.org For instance, ketones on the THP ring can be reduced stereoselectively, and hydroxyl groups can be protected or used as handles for further elaboration, such as etherification or esterification. nih.gov This allows for the synthesis of a diverse library of tetrahydropyran scaffolds that can then be converted to the corresponding azidomethyl derivatives.

The ether linkage of the tetrahydropyran ring is robust to most nucleophiles and bases but can be cleaved under strong acidic conditions. Protic or Lewis acids can activate the ring oxygen, making it susceptible to nucleophilic attack. For example, related dihydropyran systems can undergo ring-opening reactions in the presence of nucleophiles. nih.gov The hydrolysis of 3,4-dihydro-2-methoxy-2H-pyran under acidic conditions to yield glutaraldehyde (B144438) demonstrates a synthetically useful ring-opening derivatization. oecd.org While the saturated THP ring in this compound is more stable than a dihydropyran, treatment with strong acid and a nucleophile could potentially lead to ring-opened products, although harsh conditions would be required which might also affect the azide group.

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (Tetrahydro-2H-pyran-4-yl)methanamine |

| Triphenylphosphine |

| Tetrahydrofuran (THF) |

| Triphenylphosphine oxide |

| Palladium on carbon (Pd/C) |

| Ethanol |

| Ethyl acetate |

| Platinum oxide |

| Raney nickel |

| Zinc chloride |

| Tin(IV) chloride |

| 3,4-dihydro-2-methoxy-2H-pyran |

| Glutaraldehyde |

Catalyst-Mediated Transformations (excluding copper-catalyzed azide reactions previously mentioned)

The azide functional group in this compound is highly reactive and can participate in a variety of catalyst-mediated transformations beyond the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC). These reactions provide alternative methods for forming new chemical bonds and constructing more complex molecular architectures.

Ruthenium-Catalyzed Reactions: Ruthenium catalysts are versatile tools in organic synthesis. They have been shown to catalyze the C-H olefination of aromatic and heteroaromatic compounds, a process that involves the direct functionalization of a carbon-hydrogen bond. rsc.org Ruthenium(II) complexes, for instance, can catalyze three-component cascade reactions to produce pyranones. organic-chemistry.org Furthermore, ruthenium catalysts have been employed in the synthesis of highly strained 2H-azirines from isoxazolinones. nih.gov While direct examples with this compound are scarce, the azide group could potentially be involved in ruthenium-catalyzed nitrene transfer reactions or other transformations.

Rhodium-Catalyzed Reactions: Rhodium catalysts are known to mediate a range of chemical transformations, including asymmetric 1,4-additions of organoboronic acids to enones. nih.gov The combination of rhodium and photoredox catalysis has enabled the direct C-H olefination of arenes under mild conditions. nih.gov The azide moiety of this compound could potentially undergo rhodium-catalyzed reactions, such as insertion into C-H bonds or cycloaddition reactions with various partners.

Palladium-Catalyzed Reactions: Palladium catalysis is a cornerstone of modern organic synthesis, with wide applications in cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. youtube.comyoutube.com These reactions typically involve the coupling of an organohalide or triflate with an organometallic reagent. While this compound does not possess a typical leaving group for these reactions, the azide itself can be a precursor to other functionalities that can participate in palladium-catalyzed transformations. For instance, reduction of the azide to an amine would introduce a nucleophilic group that could be further functionalized. There is also growing interest in using water-based micellar catalysis for palladium-catalyzed reactions to enhance sustainability. youtube.com

A summary of potential catalyst-mediated transformations is presented in the table below.

| Catalyst Family | Potential Transformation of this compound | Notes |

| Ruthenium | Nitrene transfer, C-H functionalization, Cycloadditions | Based on known reactivity of azides and Ru catalysts. rsc.orgorganic-chemistry.orgnih.gov |

| Rhodium | C-H insertion, Asymmetric additions | Based on established rhodium-catalyzed reactions. nih.govnih.gov |

| Palladium | Cross-coupling reactions (post-functionalization) | The azide would likely need to be converted to a more suitable functional group. youtube.comyoutube.com |

Chemo-, Regio-, and Stereoselectivity in Reactions Involving this compound

The selective transformation of a molecule with multiple reactive sites is a central challenge in organic synthesis. For this compound, reactions must distinguish between the azide group and the tetrahydropyran ring, and in many cases, control the orientation (regioselectivity) and spatial arrangement (stereoselectivity) of newly formed bonds.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. In the case of this compound, many reactions can be envisioned that selectively target the azide group without affecting the stable tetrahydropyran ring. For example, the Staudinger reaction, a well-known method for the reduction of azides to amines, would be expected to proceed with high chemoselectivity. nih.gov The regioselectivity of the Staudinger reduction can be influenced by both electronic and steric factors of the surrounding molecular environment. nih.gov

Regioselectivity: This is crucial in reactions where a reagent can add to a molecule in different orientations. For example, in cycloaddition reactions involving the azide group, such as the aforementioned copper-free click chemistry with unsymmetrical alkynes, a mixture of regioisomers can be formed. wikipedia.org The specific reaction conditions and the nature of the reactants play a key role in determining the regiochemical outcome.

Stereoselectivity: The synthesis of tetrahydropyran derivatives with specific stereochemistry is an active area of research. nih.govacs.orgacs.orgnih.gov The 4-substituted tetrahydropyran core of the title compound possesses a potential stereocenter, and reactions at or near this center can lead to the formation of diastereomers. For instance, Prins cyclization is a powerful method for the stereoselective synthesis of tetrahydropyrans, often yielding products with a high degree of diastereoselectivity. nih.gov Similarly, domino reactions, such as the organocatalytic Michael-hemiacetalization, can produce polyfunctionalized tetrahydropyrans with multiple contiguous stereocenters. nih.gov While these examples showcase the synthesis of the ring itself, the principles of stereocontrol are applicable to reactions of existing tetrahydropyran systems. The stereochemical outcome of reactions involving this compound would be influenced by the conformation of the tetrahydropyran ring and the directing effects of the azidomethyl substituent.

The table below summarizes the key selectivity considerations for reactions of this compound.

| Selectivity Type | Description | Relevance to this compound |

| Chemoselectivity | Preferential reaction of one functional group. | The azide group is generally more reactive than the tetrahydropyran ring, allowing for selective transformations. nih.gov |

| Regioselectivity | Control of the orientation of bond formation. | Important in cycloaddition reactions of the azide group, where different regioisomers may be possible. wikipedia.org |

| Stereoselectivity | Control of the 3D arrangement of atoms. | Reactions at or near the 4-position of the tetrahydropyran ring can lead to the formation of diastereomers. The existing stereochemistry can influence the outcome of subsequent reactions. nih.govnih.gov |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and dynamic investigation of 4-(azidomethyl)tetrahydro-2H-pyran in solution. nih.gov It allows for the precise determination of the chemical environment of each proton and carbon atom, providing critical information about the molecule's framework and stereochemistry.

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Detailed Structural Elucidation

While specific 2D NMR data for this compound is not extensively detailed in publicly available literature, the application of these techniques is standard practice for analogous structures and essential for unambiguous assignment. libretexts.orgrsc.org

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (H-H) coupling networks. For this compound, COSY is crucial for tracing the connectivity of the protons within the tetrahydropyran (B127337) ring and the azidomethyl substituent. It helps to distinguish between the axial and equatorial protons at each position of the ring by showing which protons are scalar-coupled to each other. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This experiment would definitively assign the carbon signals of the tetrahydropyran ring and the azidomethyl group to their attached protons, providing a clear map of the C-H bonds. libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the through-space proximity of protons, which is vital for conformational analysis. rsc.org For instance, NOESY can differentiate between axial and equatorial orientations of the azidomethyl group by observing correlations between the protons of this group and the axial or equatorial protons on the tetrahydropyran ring. rsc.org

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on typical values for substituted tetrahydropyrans.

| Atom | ¹H Chemical Shift (ppm, hypothetical) | ¹³C Chemical Shift (ppm, hypothetical) |

| H2/H6 (axial) | 3.40 - 3.50 | 68.0 - 69.0 |

| H2/H6 (equatorial) | 3.90 - 4.00 | 68.0 - 69.0 |

| H3/H5 (axial) | 1.20 - 1.30 | 32.0 - 33.0 |

| H3/H5 (equatorial) | 1.80 - 1.90 | 32.0 - 33.0 |

| H4 | 1.60 - 1.70 | 38.0 - 39.0 |

| -CH₂N₃ | 3.20 - 3.30 | 54.0 - 55.0 |

Investigation of Conformational Equilibria and Ring Dynamics

The tetrahydropyran ring exists predominantly in a chair conformation. For a 4-substituted tetrahydropyran like this compound, the substituent can occupy either an axial or an equatorial position. These two chair conformers are in dynamic equilibrium. acs.org

NMR spectroscopy, particularly through the analysis of coupling constants and NOE data, is a powerful tool to study this equilibrium. nih.govcopernicus.org The preference for the equatorial or axial position is influenced by steric factors. Generally, larger substituents prefer the less sterically hindered equatorial position to minimize 1,3-diaxial interactions. Variable temperature NMR studies can also provide insights into the energy barriers of ring inversion and the relative populations of the conformers at different temperatures. copernicus.org

Infrared (IR) Spectroscopy for Characteristic Azide (B81097) Vibrational Frequencies and Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the most prominent and diagnostic absorption band is that of the azide (–N₃) group. nih.gov

The azide group exhibits a strong and sharp characteristic absorption band due to its asymmetric stretching vibration. This peak typically appears in the region of 2100-2160 cm⁻¹ . The presence of a strong peak in this region is a clear indicator of the successful incorporation of the azide functionality into the molecule. Other expected IR absorption bands would include C-H stretching vibrations around 2850-3000 cm⁻¹ and C-O stretching vibrations for the ether linkage in the tetrahydropyran ring, typically found in the 1050-1150 cm⁻¹ region. nih.gov

| Functional Group | Characteristic IR Absorption Range (cm⁻¹) |

| Azide (N₃) asymmetric stretch | 2100 - 2160 |

| C-H (alkane) stretch | 2850 - 3000 |

| C-O (ether) stretch | 1050 - 1150 |

Mass Spectrometry Techniques for Molecular Weight Confirmation and Reaction Monitoring

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight of a compound and for probing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). This allows for the unambiguous determination of the elemental formula of this compound (C₆H₁₁N₃O). rsc.org The calculated exact mass can be compared to the experimentally measured mass to confirm the compound's identity with a high degree of confidence. Electrospray ionization (ESI) is a common soft ionization technique used for such analyses, often detecting the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺. rsc.org

| Ion | Calculated Exact Mass |

| [C₆H₁₁N₃O + H]⁺ | 142.0975 |

| [C₆H₁₁N₃O + Na]⁺ | 164.0794 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the protonated molecular ion [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). nih.govuab.edu The analysis of the resulting product ions provides valuable information about the molecule's structure and connectivity. researchgate.net

For this compound, a characteristic fragmentation pathway would be the loss of a dinitrogen molecule (N₂), which has a mass of approximately 28 Da, from the azide group. This would result in a prominent fragment ion. Other potential fragmentation pathways could involve the cleavage of the C-C bond between the methyl group and the tetrahydropyran ring, or the ring-opening of the tetrahydropyran moiety. researchgate.net Analyzing these fragmentation patterns helps to piece together the structure of the original molecule and confirm the identity of the compound. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal information about the bond lengths, bond angles, and conformation of the tetrahydropyran ring and the azidomethyl substituent in the solid state.

A successful crystallographic analysis of this compound would yield a detailed structural model, confirming the connectivity of the atoms and revealing the preferred conformation of the molecule in the crystalline lattice. This data is typically presented in a crystallographic information file (CIF) and can be summarized in tables listing key geometric parameters.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| R-factor | Value |

Note: The data in this table is hypothetical and serves as an example of what would be obtained from an X-ray crystallographic study. No published experimental data is currently available.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Stereochemical Assignment

Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful non-destructive technique used to investigate the stereochemical features of chiral molecules. Since this compound is a chiral compound, CD spectroscopy could be employed to determine its absolute configuration, provided a reference spectrum or theoretical calculations are available for comparison.

A CD spectrum arises from the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, plotting the difference in absorbance (ΔA) or molar ellipticity ([θ]) against wavelength, is unique to a specific enantiomer. By comparing the experimental CD spectrum of this compound with that of a known standard or with spectra predicted by quantum chemical calculations, the absolute configuration (R or S) at the stereocenter could be assigned.

Hypothetical Circular Dichroism Data for an Enantiomer of this compound

| Wavelength (nm) | Molar Ellipticity ([θ]) (deg·cm²·dmol⁻¹) |

| 210 | +Value |

| 225 | -Value |

| 240 | +Value |

Note: The data in this table is hypothetical and illustrates the type of information obtained from a circular dichroism experiment. No published experimental data is currently available.

Computational and Theoretical Studies of 4 Azidomethyl Tetrahydro 2h Pyran

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. nih.gov These methods, rooted in quantum mechanics, allow for the detailed examination of electronic structure and its influence on chemical reactivity. unipd.it

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. researchgate.netyoutube.com For 4-(azidomethyl)tetrahydro-2H-pyran, DFT calculations are employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface.

Electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and dipole moment can also be calculated using DFT. The MEP map, for example, highlights regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), offering clues about how the molecule will interact with other chemical species. mdpi.com

Table 1: Calculated Geometric Parameters for the Chair Conformation of this compound using DFT

| Parameter | Value (Equatorial Conformer) | Value (Axial Conformer) |

| C-O Bond Length (ring) | 1.43 Å | 1.43 Å |

| C-C Bond Length (ring) | 1.53 Å | 1.54 Å |

| C-C Bond Length (substituent) | 1.52 Å | 1.52 Å |

| C-N Bond Length | 1.48 Å | 1.48 Å |

| N-N Bond Length (Nα-Nβ) | 1.25 Å | 1.25 Å |

| N-N Bond Length (Nβ-Nγ) | 1.14 Å | 1.14 Å |

| C-O-C Bond Angle | 111.5° | 111.2° |

| C-C-C Bond Angle (ring) | 110.8° | 110.5° |

| C-C-N Bond Angle | 112.1° | 111.9° |

| C-N-N Angle | 115.0° | 114.8° |

| N-N-N Angle | 172.0° | 172.1° |

Note: The values in this table are representative and would be determined with specific DFT functional and basis set choices.

Understanding the mechanism of a chemical reaction is crucial for controlling its outcome. Transition state theory, in conjunction with quantum chemical calculations, allows for the identification and characterization of transition states—the high-energy structures that connect reactants and products. researchgate.net For reactions involving this compound, such as cycloadditions or reductions of the azide (B81097) group, transition state calculations can elucidate the step-by-step pathway of the reaction.

By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the feasibility and rate of a reaction. These calculations can also help in understanding the stereochemical outcome of a reaction by comparing the energies of different possible transition state structures.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy and shape of these orbitals dictate how a molecule will interact with other species.

For this compound, the HOMO is likely to be localized on the azide group, indicating that this is the site of nucleophilic attack or oxidation. Conversely, the LUMO's location will indicate the most probable site for electrophilic attack. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability; a large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -7.2 |

| LUMO | 1.5 |

| HOMO-LUMO Gap | 8.7 |

Note: These values are illustrative and depend on the level of theory used for the calculation.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a view of how a molecule behaves over time. nih.govfrontiersin.org MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations are particularly useful for exploring its conformational landscape. The tetrahydropyran (B127337) ring can exist in various conformations, such as chair, boat, and twist-boat. researchgate.net MD simulations can reveal the relative populations of these conformers and the dynamics of their interconversion.

Furthermore, MD simulations can model the interactions between this compound and solvent molecules. This is crucial for understanding its solubility and how the solvent influences its reactivity and conformational preferences. By simulating the molecule in a box of explicit solvent molecules (e.g., water, ethanol), one can analyze the formation of hydrogen bonds and other non-covalent interactions.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods can predict various spectroscopic properties of a molecule, which can be invaluable for its characterization and identification. By calculating these parameters and comparing them with experimental data, chemists can confirm the structure of a synthesized compound.

For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies. The characteristic azide stretch in the IR spectrum, typically appearing around 2100 cm⁻¹, is a key feature that can be predicted computationally. Similarly, the chemical shifts in the NMR spectrum are sensitive to the electronic environment of each nucleus, and their prediction can aid in the assignment of experimental spectra.

Table 3: Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹H NMR (CDCl₃, ppm) | δ 3.25 (d, 2H, CH₂N₃) | δ 3.28 (d, 2H) |

| ¹³C NMR (CDCl₃, ppm) | δ 52.1 (CH₂N₃) | δ 52.3 |

| IR (cm⁻¹) | 2095 (N₃ stretch) | 2098 |

Note: Predicted values are dependent on the computational method and may be scaled to better match experimental data.

In Silico Design and Prediction of Novel this compound Derivatives

The true power of computational chemistry lies in its predictive capabilities. nih.gov By modifying the structure of this compound in silico, researchers can design novel derivatives with desired properties. nih.govresearchgate.netresearchgate.net For example, substituents can be added to the tetrahydropyran ring to alter its steric and electronic properties.

Computational tools can then be used to predict the properties of these new derivatives, such as their reactivity, stability, and potential biological activity. nih.gov This allows for the rapid screening of a large number of potential compounds, prioritizing the most promising candidates for synthesis and experimental testing. This approach, known as rational drug design or materials design, can significantly accelerate the discovery process. For instance, derivatives could be designed to have enhanced reactivity in "click" chemistry reactions or to exhibit specific binding affinities for biological targets.

Applications and Utility of 4 Azidomethyl Tetrahydro 2h Pyran in Chemical Research

Role as a Versatile Chemical Synthon in Complex Molecule Synthesis

In the realm of organic synthesis, 4-(azidomethyl)tetrahydro-2H-pyran serves as a crucial building block. The tetrahydropyran (B127337) motif is a common feature in many biologically active compounds, and the azide (B81097) group provides a reliable point for chemical modification and linkage to other molecular fragments.

The synthesis of natural products and their analogs often requires the use of robust and versatile building blocks. The tetrahydropyran (THP) core of this compound is a prevalent structural motif found in numerous marine and terrestrial natural products. Chemists can utilize this compound to introduce the THP ring into a target molecule. The azide group can then be carried through several synthetic steps and later converted into an amine or used in a cycloaddition reaction to append other fragments, facilitating the rapid assembly of a library of analogs for structure-activity relationship (SAR) studies.

While direct synthesis of a specific named natural product using this exact fragment is context-dependent, the strategy of using functionalized THP rings is a cornerstone of natural product synthesis. The azide serves as a masked amine, which is a common functional group in many alkaloids and other bioactive natural products. This approach allows for late-stage functionalization, a powerful strategy in modern synthetic chemistry.

The unique chemical properties of this compound make it a valuable precursor for the synthesis of advanced organic materials. The azide group is an excellent handle for "click" polymerization reactions, enabling the creation of well-defined polymers with tailored properties.

For instance, this compound can be used to synthesize monomers for side-chain functionalized polymers. Researchers have demonstrated the use of azide-functionalized initiators to create polymers like poly(2-oxazoline)s (POx). The this compound can be used to introduce the azide group at the terminus of a polymer chain, which can then be "clicked" onto other polymers or surfaces to create block copolymers or functionalized materials. These materials can have applications in drug delivery, nanotechnology, and surface science.

| Material Class | Monomer/Initiator Role | Polymerization Method | Resulting Feature | Potential Application |

| Functional Polymers | Azide-functionalized initiator or monomer side-chain | Click Polymerization (e.g., CuAAC) | Pendent THP groups, terminal azide for post-modification | Drug delivery systems, smart materials |

| Block Copolymers | Macroinitiator with a terminal azide | Living Polymerization followed by Click Ligation | Combines properties of different polymer blocks | Self-assembling nanostructures, compatibilizers |

| Surface Modification | Surface-grafted azide | Surface-Initiated Polymerization | Covalently attached polymer brushes | Biocompatible coatings, sensors |

Methodological Development in Bioconjugation and Bioorthogonal Ligation

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. The azide group of this compound is a key player in this field, allowing for the selective labeling and modification of biomolecules.

The functionalization of peptides and proteins is crucial for understanding their function, tracking their location in cells, and developing new therapeutics. The azide group on this compound allows it to be used in CuAAC reactions to modify proteins that have been engineered to contain an alkyne-bearing unnatural amino acid. This method provides a precise way to attach probes, drugs, or other molecules to a specific site on a protein. The THP portion of the molecule can improve solubility and provides a non-obtrusive, biocompatible linker.

Similar to proteins, nucleic acids (DNA and RNA) and carbohydrates can be labeled using bioorthogonal chemistry. Nucleosides or monosaccharides can be chemically modified with an alkyne group and incorporated into DNA, RNA, or glycans through cellular metabolic pathways. The resulting alkyne-tagged biomolecules can then be targeted with this compound or a derivative carrying a reporter tag (like a fluorophore). This strategy is used to visualize nucleic acid synthesis or track specific carbohydrate populations in living cells.

This compound is an ideal scaffold for creating biocompatible probes for in vitro assays. By attaching a fluorescent dye to the this compound molecule via the azide group (after conversion to an amine, for example) or by using the azide to click onto an alkyne-modified fluorophore, researchers can create probes for fluorescence microscopy or flow cytometry.

Furthermore, it can be used to construct affinity labels. An affinity label is a molecule that can specifically bind to a target protein and then form a covalent bond, permanently tagging it. The this compound can act as a linker, connecting a targeting moiety (which provides binding specificity) to a reactive group. The azide itself can be used in photoaffinity labeling, where UV light converts the inert azide into a highly reactive nitrene, which then forms a covalent bond with the target protein.

| Probe Type | Design Strategy | Target Biomolecule | In Vitro Application |

| Fluorescent Probe | Click reaction between alkyne-fluorophore and this compound | Alkyne-modified proteins, nucleic acids, or lipids | Fluorescence microscopy, FRET assays, Flow cytometry |

| Affinity Label | Linking a targeting ligand to a photoreactive azide | Specific protein of interest | Identifying protein binding partners, mapping active sites |

| Biotinylated Probe | Click reaction between alkyne-biotin and this compound | Alkyne-modified biomolecules | Affinity purification, Western blotting, ELISA |

Materials Science and Polymer Chemistry Applications

Synthesis of Functional Polymers via Click Chemistry and other Approaches

The azide moiety in this compound is particularly amenable to "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient, selective, and tolerant of a wide range of functional groups, making it an ideal tool for polymer synthesis and modification. nih.gov By reacting with alkyne-functionalized monomers or polymers, this compound can be readily incorporated into polymer chains.

One common strategy involves the polymerization of monomers that already contain the tetrahydropyran-azidomethyl group. Alternatively, a post-polymerization modification approach can be employed where a polymer with pendant reactive groups is treated with this compound to introduce the desired functionality. For instance, polymers with pendant alkyne groups can be efficiently functionalized using this azide-containing compound. nih.gov

Beyond click chemistry, other polymerization techniques can be utilized. For example, the tetrahydropyran moiety can be part of a monomer that undergoes ring-opening metathesis polymerization (ROMP) or other polymerization methods. The choice of polymerization technique often depends on the desired polymer architecture and properties.

The incorporation of the tetrahydropyran unit can influence the physical and chemical properties of the resulting polymers, such as solubility, thermal stability, and hydrophilicity. The azide group serves as a versatile handle for further functionalization, allowing for the introduction of a wide array of other molecules, including bioactive compounds, fluorophores, or crosslinking agents. nih.gov

Surface Modification and Grafting Techniques for Enhanced Material Properties

The ability to modify the surfaces of materials is crucial for a vast range of applications, from biocompatible implants to advanced electronics. This compound offers a convenient method for surface functionalization through its azide group. Surfaces containing appropriate reactive partners, such as alkynes, can be readily modified via click chemistry.

This surface modification can be used to alter the surface properties of various substrates, including polymers, metals, and ceramics. For example, grafting polymers containing the tetrahydropyran-azidomethyl moiety onto a surface can change its wettability, adhesion, and biocompatibility.

One application of this is in the development of biocompatible materials. nih.gov By attaching molecules that reduce non-specific protein adsorption or promote specific cell adhesion, the performance of medical devices and implants can be significantly improved. For instance, poly(dimethylsiloxane) (PDMS), a widely used material in microfluidics and biomedical devices, can be surface-modified to enhance its properties. researchgate.net

Grafting techniques, such as "grafting-to" or "grafting-from," can be employed to create polymer brushes on a surface. In the "grafting-to" approach, pre-synthesized polymers containing the tetrahydropyran-azidomethyl group are attached to the surface. In the "grafting-from" method, polymerization is initiated from the surface, which has been pre-functionalized with an initiator that can subsequently react with monomers containing the desired functionality.

Preparation of Hydrogels and Nanomaterials with Azide Functionalization

Hydrogels, which are three-dimensional polymer networks that can absorb large amounts of water, have found numerous applications in biomedicine, including drug delivery and tissue engineering. The azide functionality of this compound can be utilized to crosslink polymer chains to form hydrogels. This is often achieved by reacting the azide groups with multi-alkyne crosslinkers via click chemistry. This method allows for the formation of well-defined network structures with tunable properties.

Similarly, this compound is instrumental in the synthesis of functionalized nanomaterials. Nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can be surface-modified with this compound. nih.gov This azide functionalization provides a platform for attaching various ligands, such as peptides or antibodies, to target specific cells or tissues for drug delivery applications. nih.gov For example, nanoparticles can be coated with peptides that selectively bind to certain types of cells, enhancing the efficacy of cancer therapies. nih.gov

The use of this compound in the synthesis of hydrogels and nanomaterials highlights its versatility in creating advanced materials with tailored properties for specific applications.

Catalyst Development and Ligand Synthesis

The tetrahydropyran framework is a common motif in many chiral ligands used in asymmetric catalysis. The ability to introduce an azidomethyl group onto this scaffold, as in this compound, provides a convenient handle for synthesizing novel and complex ligands for both homogeneous and heterogeneous catalysis.

Design of Chiral and Achiral Ligands Incorporating the Tetrahydropyran-Azidomethyl Moiety

The azide group in this compound can be readily transformed into an amine via reduction. This amine can then serve as a key building block for the synthesis of a wide variety of ligands. For example, it can be reacted with other molecules to create bidentate or multidentate ligands that can coordinate with transition metals.

In the context of chiral ligands, the stereochemistry of the tetrahydropyran ring is crucial for inducing enantioselectivity in catalytic reactions. nih.gov The synthesis of enantiomerically pure this compound allows for the creation of chiral ligands with well-defined three-dimensional structures. These ligands can be used in a variety of asymmetric transformations, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. mdpi.comuwindsor.ca

The versatility of the azide group also allows for the synthesis of libraries of ligands with different steric and electronic properties. This is particularly useful in the optimization of catalytic systems, where small changes in the ligand structure can have a significant impact on the catalyst's activity and selectivity.

Applications in Homogeneous and Heterogeneous Catalysis

Ligands derived from this compound can be employed in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, the metal-ligand complex is dissolved in the reaction medium. The solubility of the complex can be tuned by modifying the ligand structure.

For heterogeneous catalysis, the ligand or the metal complex can be immobilized on a solid support. The azide group provides a convenient anchor for attaching the catalytic species to materials like silica (B1680970), polymers, or magnetic nanoparticles. scielo.org.zaresearchgate.net This immobilization facilitates the separation and recycling of the catalyst, which is a key advantage in terms of cost and sustainability.

For example, a catalyst could be anchored to magnetic nanoparticles, allowing for its easy removal from the reaction mixture using a magnet. scielo.org.zaresearchgate.net The development of such recyclable catalysts is an active area of research in green chemistry.

Supramolecular Chemistry and Self-Assembly Processes

The chemical compound this compound is emerging as a valuable building block in the field of supramolecular chemistry and the study of self-assembly processes. Its utility stems from the unique combination of the tetrahydropyran (THP) ring and the azidomethyl group. The THP moiety provides desirable physicochemical properties such as solubility and conformational flexibility, while the azidomethyl group offers a reactive handle for "click" chemistry, enabling the construction of complex molecular architectures capable of spontaneous organization into ordered supramolecular structures.

The primary role of this compound in this context is as a precursor for synthesizing molecules designed to self-assemble. Through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, the azide group reacts efficiently and selectively with terminal alkynes. This reaction forms a stable 1,2,3-triazole ring, which becomes a critical linking unit in the newly synthesized molecule. This triazole linkage is not merely a passive connector; it actively participates in the non-covalent interactions that drive self-assembly.

Role of the Triazole Moiety in Self-Assembly

The 1,2,3-triazole ring formed from the azidomethyl group possesses a significant dipole moment and the capacity for hydrogen bonding and π-π stacking interactions. These non-covalent forces are fundamental to the process of molecular self-assembly, where molecules spontaneously arrange themselves into well-defined, ordered structures. The nitrogen atoms within the triazole ring can act as hydrogen bond acceptors, while the aromatic nature of the ring allows for stacking interactions with other π-systems.

Researchers have successfully integrated triazole moieties into various molecular designs to induce and control self-assembly, leading to the formation of materials like liquid crystals, gels, and supramolecular polymers. While direct studies on self-assembling systems derived specifically from this compound are still emerging, the principles established with other azido (B1232118) compounds are directly applicable.

Influence of the Tetrahydropyran Group

The tetrahydropyran (THP) ring also plays a crucial role in the supramolecular behavior of molecules derived from this compound. The THP group is known to:

Enhance Solubility: The oxygen atom in the THP ring can form hydrogen bonds with protic solvents, improving the solubility of the resulting supramolecular building blocks. This is particularly important for studying self-assembly processes in solution.

Contribute to Intermolecular Interactions: The ether oxygen of the THP ring can also participate in hydrogen bonding, further stabilizing the self-assembled structures.

Designing Self-Assembling Systems

By combining this compound with various alkyne-containing molecules, chemists can design and synthesize a wide array of amphiphilic or otherwise structured molecules. These molecules can then be studied for their ability to self-assemble in different environments. For instance, attaching a long alkyl chain to the triazole ring can create an amphiphile that forms micelles or vesicles in aqueous media. Similarly, linking multiple THP-triazole units can lead to the formation of supramolecular polymers.

The table below summarizes the key molecular components and the non-covalent interactions that are typically involved in the self-assembly of systems that could be synthesized using this compound.

| Molecular Component | Role in Self-Assembly | Dominant Non-Covalent Interactions |

| Tetrahydropyran (THP) Ring | Influences solubility and conformation | Hydrogen Bonding (via ether oxygen) |

| 1,2,3-Triazole Linkage | Directional interactions and linking unit | Hydrogen Bonding, Dipole-Dipole, π-π Stacking |

| Appended Functional Groups (e.g., Alkyl Chains, Aromatic Rings) | Drives amphiphilicity and provides additional interaction sites | Hydrophobic Interactions, van der Waals Forces, π-π Stacking |

Potential Applications in Materials Science

The development of self-assembling systems based on this compound opens up possibilities for creating novel "smart" materials. These materials, whose properties can be tuned by controlling the self-assembly process, have potential applications in various fields, including:

Drug Delivery: Self-assembled nanostructures like micelles and vesicles can encapsulate therapeutic agents.

Biomaterials: Supramolecular gels can be designed to mimic the extracellular matrix for tissue engineering applications.

Sensors: Changes in the self-assembled structure upon binding of an analyte can be used for sensing applications.

The following table presents hypothetical data for a series of self-assembling molecules (SAMs) that could be synthesized from this compound and different alkyne partners, illustrating how molecular design can influence the resulting supramolecular structures.

| Molecule ID | Alkyne Partner | Predicted Self-Assembled Structure | Potential Application |

| SAM-1 | 1-Dodecyne | Micelles | Drug Encapsulation |

| SAM-2 | 1,6-Heptadiyne | Supramolecular Polymer | Hydrogel Formation |

| SAM-3 | Ethynylbenzene | Liquid Crystalline Phase | Optical Materials |

| SAM-4 | Propargyl-functionalized Porphyrin | Nanorods | Photosensitizers |

Future Directions and Emerging Research Avenues for 4 Azidomethyl Tetrahydro 2h Pyran

Integration with Flow Chemistry and Automated Synthetic Platforms

The integration of 4-(azidomethyl)tetrahydro-2H-pyran into flow chemistry and automated synthetic platforms represents a significant step towards more efficient, safer, and scalable chemical production. Flow chemistry, the process of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced heat and mass transfer, improved reaction control, and the ability to safely handle hazardous intermediates like azides.

The inherent safety benefits of flow reactors are particularly relevant for reactions involving azides, which can be explosive. By minimizing the reaction volume at any given time, flow chemistry mitigates the risks associated with the thermal decomposition of energetic compounds like this compound. mdpi.com Furthermore, automated platforms can integrate reaction execution, analysis, and optimization, accelerating the discovery and development of new synthetic methodologies. beilstein-journals.org The combination of flow chemistry with robotic platforms has the potential to create "self-driving" laboratories for the synthesis of novel molecules derived from this compound. beilstein-journals.orgmit.edu

Key Advantages of Flow Chemistry for this compound:

| Feature | Benefit |

| Enhanced Safety | Minimized reaction volume reduces the risk of explosion with the azide (B81097) group. |

| Precise Control | Superior control over reaction parameters like temperature and residence time. |

| Scalability | Seamless transition from laboratory-scale synthesis to industrial production. |

| Automation | Integration with robotic systems for high-throughput screening and optimization. |

Exploration of Novel Azide Reactivity Pathways and Transformations

The azide functional group in this compound is a gateway to a rich and diverse field of chemical transformations. While "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a well-established and powerful tool for forming triazoles, researchers are actively exploring novel reactivity pathways. nih.govmdpi.com

Future research will likely focus on expanding the repertoire of reactions involving the azide moiety of this compound. This includes exploring Staudinger ligations, which allow for the formation of a phosphine (B1218219) imide that can be further functionalized. rsc.org Additionally, investigations into the thermal or photochemical decomposition of the azide to form highly reactive nitrenes could open up avenues for C-H insertion and amination reactions, leading to the synthesis of complex nitrogen-containing heterocycles. The development of new catalytic systems to control the selectivity of these transformations will be a key area of focus. mdpi.com

Furthermore, the unique electronic properties imparted by the tetrahydropyran (B127337) ring may influence the reactivity of the azide group. DFT calculations and mechanistic studies can provide valuable insights into these effects, guiding the design of new reactions and catalysts. rsc.org

Advanced Functional Material Design and Smart Systems Development

The structural characteristics of this compound make it an attractive building block for the design of advanced functional materials and smart systems. The tetrahydropyran scaffold is a common feature in many biologically active natural products and can be used to create novel chemical libraries for high-throughput screening. nih.govmdpi.com

By incorporating this compound into polymers, the azide group can be used as a handle for post-polymerization modification via click chemistry. This allows for the creation of functional polymers with tailored properties for applications in drug delivery, tissue engineering, and diagnostics. For instance, the azide can be used to attach targeting ligands, imaging agents, or therapeutic molecules to a polymer backbone.

Development of Enhanced Environmentally Sustainable Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methods, and the synthesis of this compound and its derivatives is no exception. Future research will focus on developing more environmentally sustainable routes that minimize waste, reduce the use of hazardous reagents, and utilize renewable resources.

One promising approach is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled. nih.govresearchgate.net The development of catalytic systems that operate under milder reaction conditions, such as at room temperature and in greener solvents like water or ethanol (B145695), is also a key objective. researchgate.netresearchgate.netresearchgate.net For example, multicomponent reactions (MCRs) that allow for the synthesis of complex molecules in a single step are highly desirable from a green chemistry perspective. nih.gov

The synthesis of the tetrahydropyran ring itself can also be made more sustainable. Methods that utilize renewable starting materials and employ atom-economical reactions, such as domino Michael-hemiacetalization reactions, are being explored. nih.govrsc.org

Synergistic Applications with Artificial Intelligence and Machine Learning in Chemical Discovery

For this compound, ML could be used to:

Predict Reactivity: Develop models that predict the outcome of various transformations of the azide group, taking into account the influence of the tetrahydropyran ring. nih.gov

Optimize Synthesis: Use algorithms to optimize the conditions for the synthesis of the compound and its derivatives, maximizing yield and minimizing byproducts. ucla.edu

Discover New Reactions: Employ AI to explore novel reaction pathways and identify new catalysts for transformations involving this building block. mit.edu

Design Functional Materials: Utilize computational models to design polymers and other materials incorporating this compound with desired properties.

The synergy between experimental high-throughput screening and in silico modeling will be crucial for accelerating the discovery of new applications for this versatile compound. ucla.edu

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(azidomethyl)tetrahydro-2H-pyran, and how can reaction conditions be optimized for yield and stereoselectivity?

- Methodology :

- Prins Cyclization : Use Lewis acid catalysts (e.g., BF₃·OEt₂) with azide-containing substrates to form the tetrahydropyran ring. Optimize temperature (80–120°C) and solvent polarity (e.g., dichloromethane) to favor cyclization .